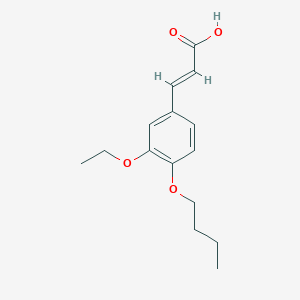

1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropanes like “1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid” can be achieved through several methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .

Molecular Structure Analysis

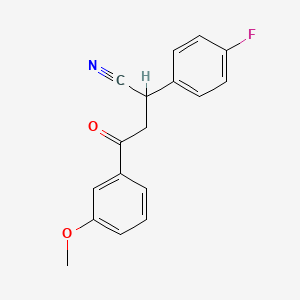

The molecular formula of “this compound” is C10H11NO3 . The InChI code is 1S/C10H11NO3.ClH/c1-14-8-4-2-3-7 (11-8)10 (5-6-10)9 (12)13;/h2-4H,5-6H2,1H3, (H,12,13);1H .

Chemical Reactions Analysis

Cyclopropanes like “this compound” can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 193.2 . It is a powder at room temperature .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of cis-disubstituted cyclopropanes, including the transformation of cyclopropenecarboxylate to cis-cyclopropane, demonstrates the importance of 1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid derivatives in preparing complex cyclopropane-containing compounds, such as dehydroamino acids and dictyopterene C′ (Imogaı̈ et al., 1998).

- Research on the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) from 2-methoxystyrene involves a cyclopropanation reaction, highlighting a potential route for large-scale syntheses (Lu Xin-y, 2013).

- The cyclopropanation of olefins like norbornadiene using methyl esters of 1-alkylcyclopropene-3-carboxylic acids leads to the formation of vinylcyclopropane derivatives, indicating the versatility of cyclopropane carboxylic acids in organic synthesis (Tomilov et al., 1985).

Biological and Pharmaceutical Applications

- 1-(Malonylamino) cyclopropane-1-carboxylic acid, a derivative, is identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, indicating its biological significance (Hoffman et al., 1982).

- The cyclopropanation reaction of pyridinium ylides bearing an 8-phenylmenthyl ester group has been studied, leading to activated cyclopropanes with cyano groups and carboxylic ester groups, which are valuable in medicinal chemistry (Kojima et al., 2006).

Material Science Applications

- The synthesis of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes and their radical polymerization indicates the role of cyclopropane carboxylic acids in the development of new polymers with potential applications in material science (Moszner et al., 1999).

Safety and Hazards

The safety information for “1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPDWZMBNKZWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)

![(3-fluorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2532414.png)

![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2532423.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)

![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)